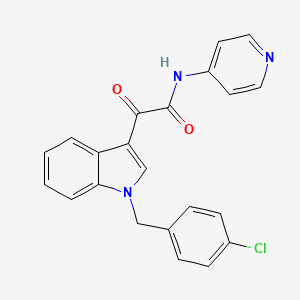
Indibulin
Descripción general
Descripción
Indibulin is a novel synthetic small molecule microtubule inhibitor . It destabilizes microtubules and has antitumor activity . It is known to discriminate between highly posttranslationally modified tubulin present in mature neuronal microtubules, and less-modified tubulin present in immature neuronal or nonneuronal microtubules . Indibulin is currently in phase I clinical trials .
Synthesis Analysis
The design and synthesis of new indibulin analogs were carried out to investigate their anti-cancer activity . The target compounds were synthesized in multistep reactions starting with the related indole derivatives .
Molecular Structure Analysis
Indibulin has a molecular formula of C22H16ClN3O2 . It is a synthetic, orally active anti-mitotic agent that binds tubulin .
Chemical Reactions Analysis
Indibulin analogs were synthesized in multistep reactions starting with the related indole derivatives . Some of the compounds show good cytotoxic activity against cancerous cell lines .
Physical And Chemical Properties Analysis
Indibulin has a molecular weight of 389.83 and a molecular formula of C22H16ClN3O2 .
Aplicaciones Científicas De Investigación
Microtubule Dynamics and Antiproliferative Effects
Indibulin, a synthetic inhibitor of tubulin assembly, has shown promise as an anticancer agent. Research indicates that it can dampen the dynamic instability of individual microtubules in live breast cancer cells, thus affecting the mitotic process. It disrupts the localization of end-binding proteins at microtubule ends in MCF-7 cells, a type of breast cancer cell line. This disruption leads to reduced inter-kinetochoric tension, formation of aberrant spindles, activation of mitotic checkpoint proteins, and eventual mitotic arrest, culminating in apoptosis-mediated cell death. Notably, when combined with vinblastine, another anticancer drug, indibulin exhibits synergistic cytotoxic effects on MCF-7 cells, indicating potential for combination therapy in cancer treatment (Kapoor, Srivastava, & Panda, 2018).
Antitumor Activity in Solid Tumors
In a clinical trial, indibulin showed effectiveness as an oral agent in treating solid tumors. The study aimed to find the maximum tolerated dose and the impact of fasted and fed conditions on its pharmacokinetics. This trial provided valuable insights into the tolerability and potential therapeutic doses of indibulin in a clinical setting, paving the way for its use in treating solid tumors (Kuppens et al., 2007).
Treatment of Metastatic Breast Cancer
Indibulin's efficacy in treating metastatic breast cancer was evaluated in a Phase I/II study using a novel dose-dense administration schedule. This study focused on optimizing efficacy while minimizing toxicity and included patients with metastatic or unresectable locally advanced breast cancer. The study's design and results contribute to understanding the optimal use of indibulin in treating this specific cancer type (Traina et al., 2012).
Design and Synthesis of Indibulin Analogs
Research into the design and synthesis of indibulin analogs aimed to investigate their anti-cancer activity. This exploration is crucial for developing new cancer therapies with potentially fewer side effects or improved efficacy. The creation and evaluation of these analogs expand the scope of indibulin's application in cancer treatment (Moghadam et al., 2018).
Tubulin Discrimination and Neurotoxicity
Indibulin's ability to discriminate between mature neuronal and nonneuronaltubulin is a significant aspect of its research applications. It has been found that indibulin can distinguish between highly modified tubulin in mature neuronal microtubules and less-modified tubulin in nonneuronal or immature neuronal microtubules. This property is crucial as it contributes to the minimal neurotoxicity observed with indibulin, unlike other tubulin-binding agents like taxanes and Vinca alkaloids. Understanding this discrimination mechanism provides insights into developing chemotherapeutic agents with reduced side effects, particularly peripheral neuropathies (Wienecke & Bacher, 2009).
Antiangiogenic and Antimetastatic Properties
Indibulin has shown preclinical antiangiogenic and antimetastatic activities, suggesting its potential as an effective cancer treatment agent. It was observed to inhibit cell migration and reduce lung metastases in a murine tumor model. Indibulin's cytotoxicity against human endothelial cells and its ability to inhibit endothelial tube formation further support its antiangiogenic properties. These findings underscore indibulin's role in targeting cancer growth and metastasis through multiple pathways, making it a promising candidate for clinical applications (Schwartz et al., 2007).
Combination Therapy Evaluations
The evaluation of indibulin in combination with other chemotherapy agents, such as capecitabine, is a key area of research. Mathematical modeling and clinical trials have been used to optimize dose scheduling to maximize efficacy and minimize toxicity. These studies are crucial for understanding how indibulin can be effectively integrated into existing chemotherapy regimens to improve patient outcomes (Lewis et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLIIYNRSAWTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174368 | |
| Record name | Indibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indibulin | |
CAS RN |
204205-90-3 | |
| Record name | Indibulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indibulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDIBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



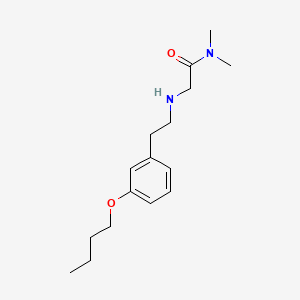
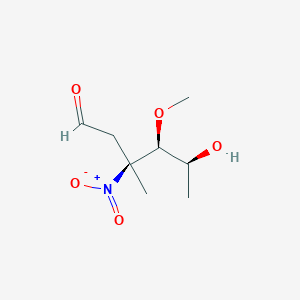
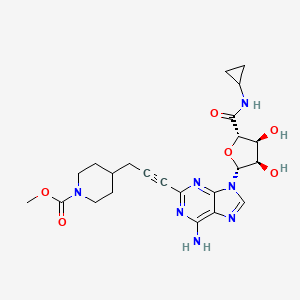
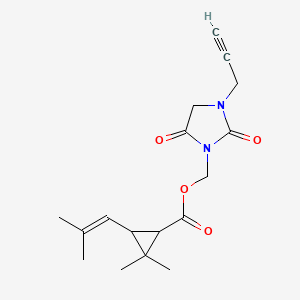
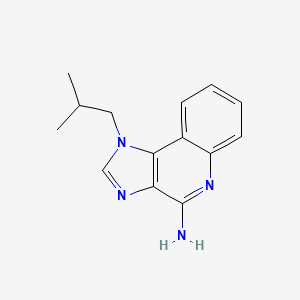
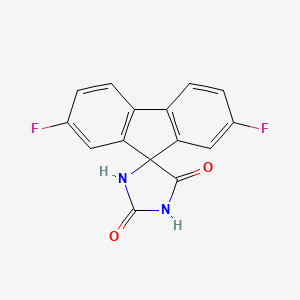
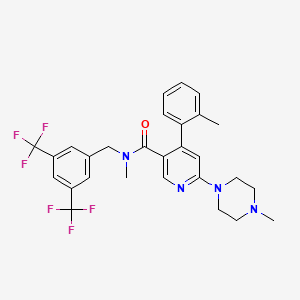
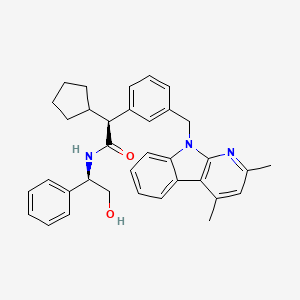
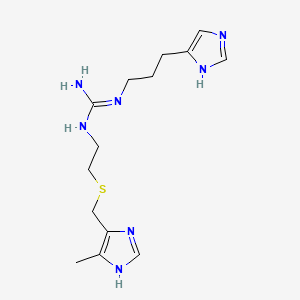
![ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1671805.png)
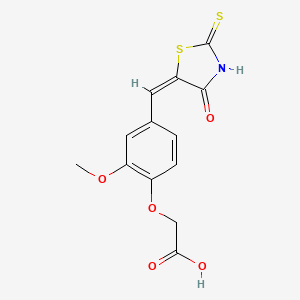
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
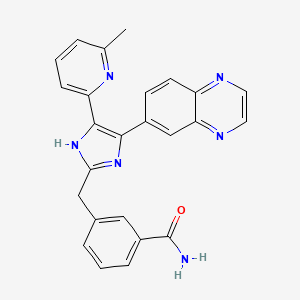
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1671811.png)